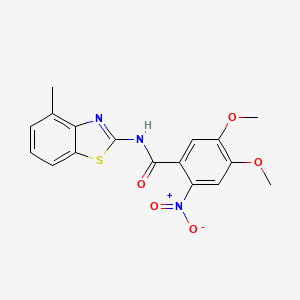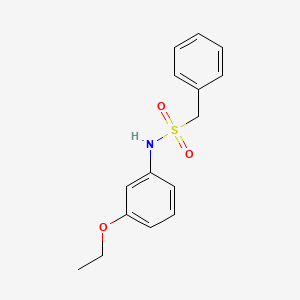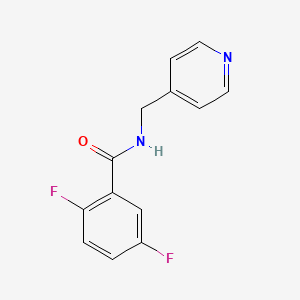![molecular formula C18H21ClN2O3S B4878550 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to modulate the immune system by inhibiting the activation of B cells and macrophages. This may have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many other small molecule inhibitors, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, the optimal dosing and scheduling of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in clinical trials is still being evaluated.
Orientations Futures
Future research on 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may focus on several areas, including:
1. Combination therapy with other anticancer agents to enhance efficacy and overcome resistance.
2. Evaluation of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in additional types of cancer, such as solid tumors.
3. Identification of biomarkers that can predict response to 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide and guide patient selection.
4. Investigation of the potential immunomodulatory effects of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in autoimmune diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
In conclusion, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of various types of cancer. Further research is needed to fully evaluate its potential as a treatment for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with morpholine to form 3-chlorobenzylmorpholine. This intermediate is then reacted with 4-(aminomethyl)benzenesulfonamide to form the final product, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been studied extensively in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has also been shown to enhance the activity of other anticancer agents, such as rituximab and lenalidomide.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-3-1-2-16(12-17)14-25(22,23)20-13-15-4-6-18(7-5-15)21-8-10-24-11-9-21/h1-7,12,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCTXBHVMSXFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)

![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)

![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)